N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Catalog No.
S11862221
CAS No.
M.F
C17H16N2O2S
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)...

Product Name

N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

IUPAC Name

N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C17H16N2O2S/c1-12-6-2-3-7-13(12)18-16(20)10-11-19-14-8-4-5-9-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20)

InChI Key

SQARNCDZRRRHRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3SC2=O

N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is an organic compound characterized by its complex structure, which includes a propanamide backbone linked to a benzothiazole moiety and a 2-methylphenyl group. Its molecular formula is C17H16N2O2S\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S} with a molecular weight of approximately 312.4 g/mol. The compound's intricate structure is significant for its chemical properties and biological interactions, particularly in medicinal chemistry and drug development.

, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
  • Substitution: Electrophilic or nucleophilic substitution reactions may occur at the benzothiazole or phenyl rings.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents .

Research indicates that N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action may involve interactions with specific enzymes or receptors, modulating pathways associated with cell growth and apoptosis. This compound shows promise in targeting various pathogens and cancer cell lines, warranting further investigation into its therapeutic potential.

The synthesis of N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves several key steps:

  • Formation of Benzothiazole: The initial step often includes the synthesis of the benzothiazole moiety through cyclization reactions involving appropriate precursors.
  • Amide Bond Formation: The propanamide structure is introduced by reacting the benzothiazole derivative with an amine in the presence of coupling agents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

In industrial settings, automated reactors may be employed for large-scale production to ensure consistent quality .

N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several applications across different fields:

  • Pharmaceuticals: Investigated for its potential use as an antimicrobial and anticancer agent.
  • Agriculture: Potential applications in developing new pesticides or fungicides due to its biological activity.
  • Material Science: Used as a building block for synthesizing more complex molecules with desirable chemical properties .

Studies on N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide have focused on its interaction with biological targets. These interactions may include:

  • Binding affinity studies to various enzymes or receptors.
  • Evaluation of its effects on signaling pathways related to inflammation and cell proliferation.

Understanding these interactions is essential for optimizing the compound's pharmacological properties and therapeutic applications .

Several compounds share structural similarities with N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Features
N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamideSimilar core structureDifferent phenyl substitution
N-(5-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamideHalogenated variantPotentially enhanced biological activity due to halogen
N-(4-nitrophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamideNitro substituentIncreased polarity and potential reactivity

The uniqueness of N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide lies in its specific combination of functional groups that may enhance its therapeutic potential compared to others in this class. Each similar compound exhibits variations in their substituents that can influence their chemical reactivity and biological activity .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

312.09324893 g/mol

Monoisotopic Mass

312.09324893 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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